molecular formula C13H19NO2 B14846921 3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine

3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine

Cat. No.: B14846921
M. Wt: 221.29 g/mol
InChI Key: YWXWNLJHXCIGAY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, ethyl, and isopropoxy groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine typically involves the reaction of appropriate pyridine derivatives with cyclopropyl and isopropyl reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of organoboron reagents, which are known for their stability and environmental friendliness .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or isopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-ethyl-6-isopropoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-6-propan-2-yloxypyridine

InChI

InChI=1S/C13H19NO2/c1-4-11-12(16-10-5-6-10)7-8-13(14-11)15-9(2)3/h7-10H,4-6H2,1-3H3

InChI Key

YWXWNLJHXCIGAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)OC(C)C)OC2CC2

Origin of Product

United States

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